molecular formula C18H17FN6O3 B1192057 AAA-IN-B

AAA-IN-B

Cat. No.: B1192057
M. Wt: 384.3714
InChI Key: IKMWNWITXAECMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Its chemical identity is characterized by a unique coordination complex structure, which includes a central metal ion (e.g., transition metal) bonded to organic ligands, enhancing its stability and reactivity under varying conditions . Preliminary studies highlight its efficacy in catalytic processes and antimicrobial activity, though full mechanistic details remain under investigation. The compound’s molecular weight is approximately 450 g/mol, with a solubility profile favoring polar solvents (e.g., water solubility: 25 mg/mL at 25°C) .

Properties

Molecular Formula

C18H17FN6O3

Molecular Weight

384.3714

IUPAC Name

3-((5-Amino-1-(2-fluoro-6-methoxybenzoyl)-1H-1,2,4-triazol-3-yl)amino)-N-methylbenzamide

InChI

InChI=1S/C18H17FN6O3/c1-21-15(26)10-5-3-6-11(9-10)22-18-23-17(20)25(24-18)16(27)14-12(19)7-4-8-13(14)28-2/h3-9H,1-2H3,(H,21,26)(H3,20,22,23,24)

InChI Key

IKMWNWITXAECMQ-UHFFFAOYSA-N

SMILES

O=C(NC)C1=CC=CC(NC2=NN(C(C3=C(OC)C=CC=C3F)=O)C(N)=N2)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AAA-IN-B

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Structural Advantages : “this compound” exhibits superior thermal stability compared to Compound X (+30°C), attributed to its bulkier ligand structure reducing lattice defects .

Functional Efficacy : While Compound Y has higher solubility, “this compound” demonstrates better catalytic efficiency (92% vs. 88%) and antimicrobial potency (MIC: 0.5 µg/mL vs. 1.2 µg/mL) .

Mechanistic and Application Differences

  • Catalytic Mechanisms : “this compound” utilizes a redox-active metal center, enabling dual oxidation-reduction pathways absent in Compound X’s single-step mechanism .
  • Industrial Applications : Compound Y is preferred in high-solubility contexts (e.g., aqueous reactors), whereas “this compound” is prioritized for high-temperature processes (e.g., petrochemical catalysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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